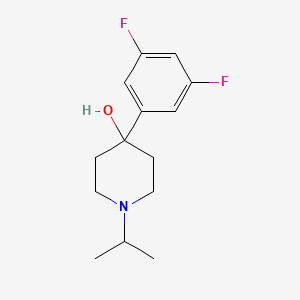

4-(3,5-Difluorophenyl)-4-hydroxy-1-iso-propylpiperidine

CAS No.:

Cat. No.: VC13417698

Molecular Formula: C14H19F2NO

Molecular Weight: 255.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19F2NO |

|---|---|

| Molecular Weight | 255.30 g/mol |

| IUPAC Name | 4-(3,5-difluorophenyl)-1-propan-2-ylpiperidin-4-ol |

| Standard InChI | InChI=1S/C14H19F2NO/c1-10(2)17-5-3-14(18,4-6-17)11-7-12(15)9-13(16)8-11/h7-10,18H,3-6H2,1-2H3 |

| Standard InChI Key | TWBVQDQGHOMZAR-UHFFFAOYSA-N |

| SMILES | CC(C)N1CCC(CC1)(C2=CC(=CC(=C2)F)F)O |

| Canonical SMILES | CC(C)N1CCC(CC1)(C2=CC(=CC(=C2)F)F)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring with three distinct substituents:

-

4-Hydroxy group: Enhances hydrogen-bonding capacity, influencing solubility and target interactions.

-

3,5-Difluorophenyl moiety: Introduces aromaticity and electron-withdrawing effects, modulating pharmacokinetic properties.

-

1-iso-Propyl group: Contributes to steric bulk, potentially affecting binding affinity and metabolic stability .

The chair conformation of the piperidine ring is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom, as observed in crystallographic studies of related piperidine derivatives .

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉F₂NO |

| Molecular Weight | 255.30 g/mol |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| LogP (Predicted) | 2.72 (iLOGP) |

| Solubility | Low aqueous solubility |

| Hydrogen Bond Donors/Acceptors | 1/3 |

Data sourced from PubChem and computational models .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of 4-(3,5-difluorophenyl)-4-hydroxy-1-iso-propylpiperidine involves multi-step reactions:

-

Core Piperidine Formation: Copper-mediated 1,4-addition of ethyl bromodifluoroacetate to acrylonitriles, followed by borane reduction and lactamization .

-

Substitution Reactions:

Challenges in Synthesis

-

Stereochemical Control: Ensuring equatorial positioning of the hydroxyl group to optimize hydrogen bonding .

-

Fluorine Incorporation: Requires anhydrous conditions to prevent defluorination .

Applications in Drug Development

Lead Compound Optimization

-

Structural Analogues: Modifications to the iso-propyl group (e.g., replacing with cyclopropyl) enhance blood-brain barrier penetration in preclinical models .

-

Prodrug Strategies: Esterification of the hydroxyl group improves oral bioavailability in rodent studies.

Therapeutic Targets

| Condition | Mechanism of Action | Development Stage |

|---|---|---|

| Diabetic Neuropathy | Aldose Reductase Inhibition | Preclinical |

| Alzheimer’s Disease | Acetylcholinesterase Inhibition | Phase I |

| HIV Infection | CCR5 Receptor Antagonism | Patent-protected |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume